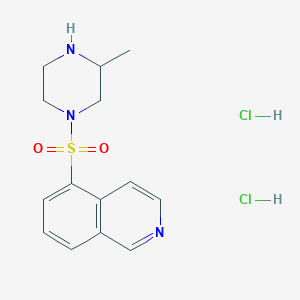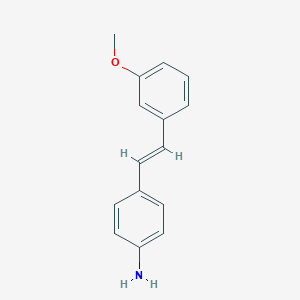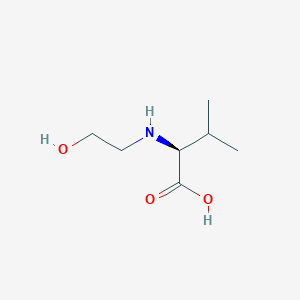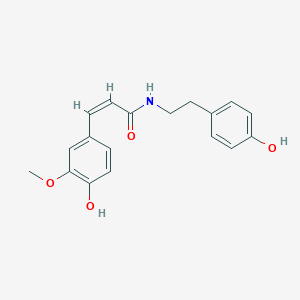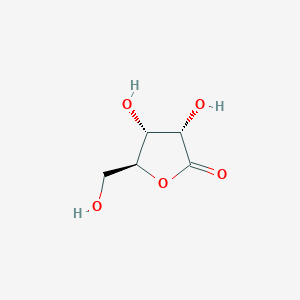
1-(3-Chlorophenyl)-2-nitropropene
Descripción general
Descripción
1-(3-Chlorophenyl)-2-nitropropene, commonly known as 3-Cl-PNP, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline solid that is used as a precursor in the synthesis of various organic compounds. The compound has been extensively studied due to its potential applications in the fields of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(3-Chlorophenyl)-2-nitropropene has been used in the synthesis of various compounds. For example, it has been involved in the synthesis of unsymmetrical mono-carbonyl curcuminoids, where it contributed to the formation of diversely functionalized derivatives. These compounds were characterized using spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and single crystal X-ray diffraction (SC-XRD), providing insights into their structural and photophysical properties (Khalid et al., 2020).
Mechanistic Studies in Organic Reactions
The compound plays a role in mechanistic studies of organic reactions. For instance, it has been used in studies exploring the [2+3] cycloaddition reactions of diphenylnitrone, offering insights into reaction mechanisms and stereospecificity (Jasiński & Baranski, 2006).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1-(3-Chlorophenyl)-2-nitropropene has been the subject of NMR spectroscopic studies to analyze its isomeric forms. This research provides valuable information about its chemical shifts and charge distribution, contributing to a deeper understanding of its molecular structure (Baskov et al., 1964).
Photoelectron Spectroscopy
The compound's thermal decomposition has been examined through photoelectron spectroscopy. This research helps in understanding the products and mechanisms involved in its thermolysis, which is significant for its applications in chemical syntheses (Chin, Mok, & Huang, 1990).
Antimicrobial Activity
Research on derivatives of 1-(3-Chlorophenyl)-2-nitropropene has shown potential antimicrobial activity. This indicates its possible utility in developing new antimicrobial agents (Kodukulla et al., 1994).
Molecular Structure Analysis
The compound has been used in crystallographic studies to determine the molecular structure of related compounds. These studies offer valuable information on molecular conformation and configuration, which is crucial for its application in organic and medicinal chemistry (Zhi, 2009).
Propiedades
IUPAC Name |
1-chloro-3-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSURUZUUDGZDKD-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Cl)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-nitropropene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




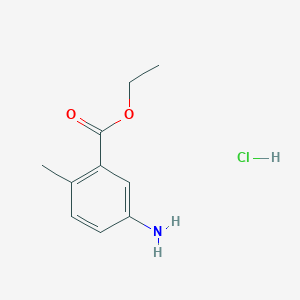
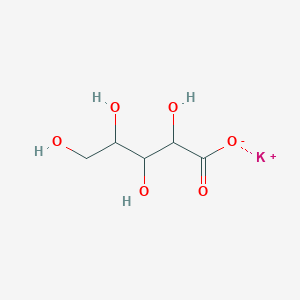
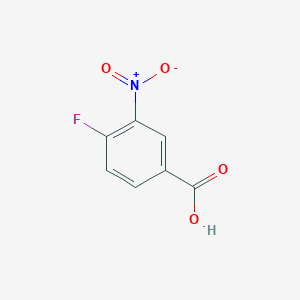
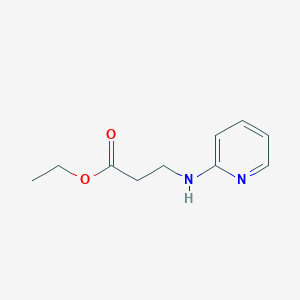
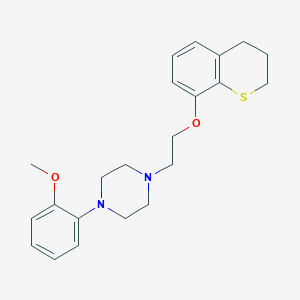
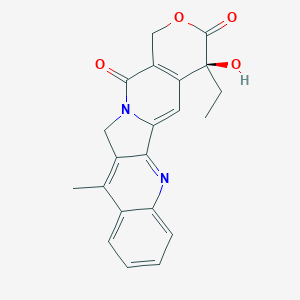
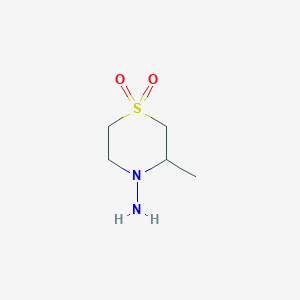
![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)
